molecular formula C11H11FO B2949942 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde CAS No. 2137073-08-4

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde

Cat. No.: B2949942
CAS No.: 2137073-08-4
M. Wt: 178.206
InChI Key: GRZFRYPIOPPFTF-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₁FO. It is a cyclobutane derivative featuring a phenyl group and a fluoro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Fluorination: Introduction of the fluoro group can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Aldehyde Formation: The aldehyde group can be introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO₄, PCC, Dess-Martin periodinane.

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

Scientific Research Applications

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its aldehyde and fluoro functional groups, forming covalent bonds or participating in hydrogen bonding and van der Waals interactions. The exact molecular targets and pathways would vary based on the specific context of its use .

Comparison with Similar Compounds

  • 3-Chloro-1-phenylcyclobutane-1-carbaldehyde
  • 3-Bromo-1-phenylcyclobutane-1-carbaldehyde
  • 3-Iodo-1-phenylcyclobutane-1-carbaldehyde

Comparison:

Properties

IUPAC Name

3-fluoro-1-phenylcyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZFRYPIOPPFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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